![molecular formula C20H20ClF3N2O4S B260727 2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B260727.png)
2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE) is a complex organic compound characterized by the presence of a benzenesulfonyl group, a chloro-trifluoromethyl-phenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE) typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivativeThe final step involves the coupling of the intermediate with tetrahydrofuran under specific reaction conditions, such as the presence of a base and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl
- 2-Chloro-4-(trifluoromethyl)phenylsulfonyl chloride
Uniqueness
2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H20ClF3N2O4S |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20ClF3N2O4S/c21-18-9-8-14(11-17(18)20(22,23)24)26(31(28,29)16-6-2-1-3-7-16)13-19(27)25-12-15-5-4-10-30-15/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,25,27) |
InChI Key |
PWGCZIOPWWUGEO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B260645.png)


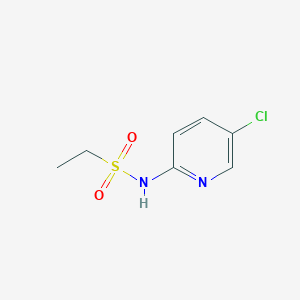
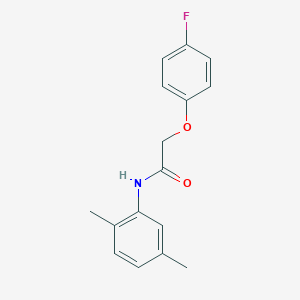
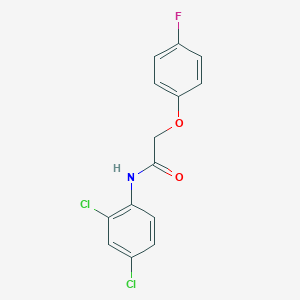
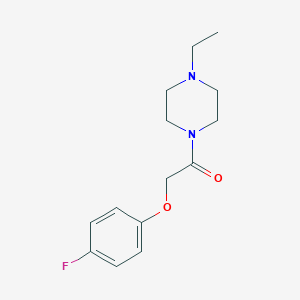
![ethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B260667.png)
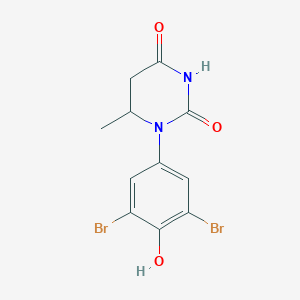
![Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate](/img/structure/B260673.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B260677.png)
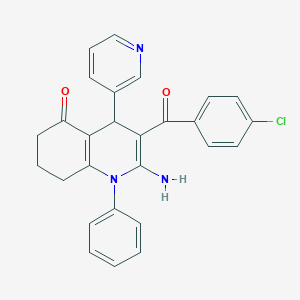
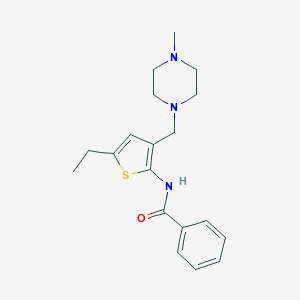
![2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B260680.png)
